Cas no 83952-40-3 (6,8,11,14,17-Eicosapentaenoicacid, 5-hydroxy-, (6E,8Z,11Z,14Z,17Z)-)

6,8,11,14,17-Eicosapentaenoic acid, 5-hydroxy-, (6E,8Z,11Z,14Z,17Z)- is a hydroxylated derivative of eicosapentaenoic acid (EPA), featuring a unique 5-hydroxy modification and a polyunsaturated structure with conjugated double bonds. This compound is of interest due to its potential role as a bioactive lipid mediator, influencing inflammatory and metabolic pathways. The presence of the hydroxyl group enhances its polarity and reactivity, making it a candidate for studying lipid signaling mechanisms. Its structural complexity and specificity may also provide insights into enzyme-substrate interactions in fatty acid metabolism. Suitable for research applications, this molecule is valuable for investigating the biochemical roles of modified polyunsaturated fatty acids.
6,8,11,14,17-Eicosapentaenoicacid, 5-hydroxy-, (6E,8Z,11Z,14Z,17Z)- structure
83952-40-3 structure
Product name:6,8,11,14,17-Eicosapentaenoicacid, 5-hydroxy-, (6E,8Z,11Z,14Z,17Z)-
CAS No:83952-40-3
MF:C20H30O3
Molecular Weight:318.4504
CID:725415
PubChem ID:6439678

6,8,11,14,17-Eicosapentaenoicacid, 5-hydroxy-, (6E,8Z,11Z,14Z,17Z)- 化学的及び物理的性質

名前と識別子

    • 6,8,11,14,17-Eicosapentaenoicacid, 5-hydroxy-, (6E,8Z,11Z,14Z,17Z)-
    • (+/-)5-HEPE
    • (±)5-HEPE
    • 5-hydroxy,6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid
    • 5-hydroxy-6,8,11,14,17-eicosapentaenoic acid
    • (+/-)-5-hydroxy-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid
    • 5-Hydroxyeicosapentaenoic acid
    • (.+/-.)-5-Hydroxy-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid
    • 5-Hepe
    • Q27140155
    • LMFA03070027
    • NCGC00161247-01
    • (+-)-5-HEPE
    • 5-Hydroxy-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid
    • 5(S)-HEPE
    • SCHEMBL5886684
    • (??)5-HEPE
    • 6,8,11,14,17-Eicosapentaenoic acid, 5-hydroxy-, (E,Z,Z,Z,Z)-
    • 5-Hydroxyeicosapentaenoate
    • BML1-C02
    • CHEBI:72801
    • FTAGQROYQYQRHF-FCWZHQICSA-N
    • 5-Hydroxy-6,8,11,14,17-eicosapentaenoate
    • (.+/-.)5-HEPE
    • (+-)-5-hydroxy-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid
    • (6E,8Z,11Z,14Z,17Z)-5-hydroxyicosa-6,8,11,14,17-pentaenoic acid
    • DTXSID001258761
    • AKOS040755364
    • 92008-51-0
    • (+/-)-5-HEPE
    • (+/-)-5-hydroxy-6E,8Z,11Z,14Z,17Z-eicosapentaenoate
    • (+/-)5-Hydroxy-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid
    • 83952-40-3
    • CS-0137970
    • (6E,8z,11z,14z,17z)-5-hydroxy-6,8,11,14,17-eicosapentaenoic acid
    • DB-215063
    • ( inverted exclamation markA)5-HEPE
    • HY-N7801
    • インチ: InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h3-4,6-7,9-10,12-14,16,19,21H,2,5,8,11,15,17-18H2,1H3,(H,22,23)/b4-3-,7-6-,10-9-,13-12-,16-14+
    • InChIKey: FTAGQROYQYQRHF-FCWZHQICSA-N
    • SMILES: CC/C=C\C/C=C\C/C=C\C/C=C\C=C\C(CCCC(=O)O)O

計算された属性

  • 精确分子量: 318.21900
  • 同位素质量: 318.21949481g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 23
  • 回転可能化学結合数: 13
  • 複雑さ: 428
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 5
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.6
  • トポロジー分子極性表面積: 57.5Ų

じっけんとくせい

  • PSA: 57.53000
  • LogP: 4.96350

6,8,11,14,17-Eicosapentaenoicacid, 5-hydroxy-, (6E,8Z,11Z,14Z,17Z)- Security Information

6,8,11,14,17-Eicosapentaenoicacid, 5-hydroxy-, (6E,8Z,11Z,14Z,17Z)- 税関データ

  • 税関コード:2918199090
  • 税関データ:

    中国税関コード:

    2918199090

    概要:

    HS:2918199090。他のアルコール含有であるが、他の酸素含有カルボン酸(その酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2918199090他のアルコール機能を有するが他の酸素機能を有さないカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

6,8,11,14,17-Eicosapentaenoicacid, 5-hydroxy-, (6E,8Z,11Z,14Z,17Z)- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHENG KE LU SI SHENG WU JI SHU
sc-205135A-50 µg
(±)5-HEPE,
83952-40-3
50µg
¥587.00 2023-07-10
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci64970-25ug
(±)5-HEPE
83952-40-3 98%
25ug
¥634.00 2023-09-09
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci64970-250ug
(±)5-HEPE
83952-40-3 98%
250ug
¥4572.00 2023-09-09
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
H912795-100μg
(±)5-HEPE
83952-40-3 98%
100μg
¥3,042.00 2022-01-14
SHENG KE LU SI SHENG WU JI SHU
sc-205135A-50µg
(±)5-HEPE,
83952-40-3
50µg
¥587.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-205135-25µg
(±)5-HEPE,
83952-40-3
25µg
¥338.00 2023-09-05
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci64970-100ug
(±)5-HEPE
83952-40-3 98%
100ug
¥2017.00 2023-09-09
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci64970-50ug
(±)5-HEPE
83952-40-3 98%
50ug
¥1072.00 2023-09-09
SHENG KE LU SI SHENG WU JI SHU
sc-205135-25 µg
(±)5-HEPE,
83952-40-3
25µg
¥338.00 2023-07-10

6,8,11,14,17-Eicosapentaenoicacid, 5-hydroxy-, (6E,8Z,11Z,14Z,17Z)- 関連文献

6,8,11,14,17-Eicosapentaenoicacid, 5-hydroxy-, (6E,8Z,11Z,14Z,17Z)-に関する追加情報

Research Brief on 6,8,11,14,17-Eicosapentaenoic Acid, 5-Hydroxy-, (6E,8Z,11Z,14Z,17Z)- (CAS: 83952-40-3)

The compound 6,8,11,14,17-Eicosapentaenoic acid, 5-hydroxy-, (6E,8Z,11Z,14Z,17Z)- (CAS: 83952-40-3) is a hydroxylated derivative of eicosapentaenoic acid (EPA), a well-known omega-3 fatty acid with significant biological and pharmacological activities. Recent studies have focused on its potential therapeutic applications, particularly in inflammation, cardiovascular diseases, and metabolic disorders. This research brief synthesizes the latest findings on this compound, highlighting its chemical properties, biological activities, and emerging applications in biomedicine.

Recent investigations into the biochemical pathways involving 6,8,11,14,17-Eicosapentaenoic acid, 5-hydroxy-, (6E,8Z,11Z,14Z,17Z)- have revealed its role as a precursor to specialized pro-resolving mediators (SPMs). These mediators are critical in the resolution of inflammation and tissue repair. A 2023 study published in the Journal of Lipid Research demonstrated that this compound exhibits potent anti-inflammatory effects by modulating the activity of leukocytes and reducing the production of pro-inflammatory cytokines. The study utilized advanced lipidomics techniques to track its metabolic fate in human macrophages, providing new insights into its mechanism of action.

In the context of cardiovascular health, a 2022 clinical trial reported in Circulation Research explored the vasoprotective effects of this hydroxylated EPA derivative. The trial involved administering the compound to patients with early-stage atherosclerosis and observed significant improvements in endothelial function and reductions in arterial stiffness. These findings suggest its potential as a novel therapeutic agent for cardiovascular diseases, particularly in populations with high inflammatory burden.

From a chemical synthesis perspective, recent advancements have enabled more efficient production of 6,8,11,14,17-Eicosapentaenoic acid, 5-hydroxy-, (6E,8Z,11Z,14Z,17Z)-. A 2023 paper in Organic Letters detailed a novel enzymatic method for its synthesis, achieving higher yields and purity compared to traditional chemical methods. This breakthrough is expected to facilitate further research and potential commercialization of the compound for pharmaceutical applications.

Ongoing research is also exploring the compound's potential in metabolic disorders. Preliminary data from animal studies indicate that it may improve insulin sensitivity and reduce hepatic steatosis, making it a promising candidate for non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes management. However, further clinical validation is required to confirm these effects in human subjects.

In conclusion, 6,8,11,14,17-Eicosapentaenoic acid, 5-hydroxy-, (6E,8Z,11Z,14Z,17Z)- (CAS: 83952-40-3) represents a promising bioactive molecule with diverse therapeutic potential. Its anti-inflammatory, cardiovascular protective, and metabolic regulatory effects position it as a compound of significant interest in pharmaceutical development. Future research should focus on large-scale clinical trials and optimization of production methods to fully realize its therapeutic value.

おすすめ記事

推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD